molecular formula C14H14FN3O3S B2509065 2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2097897-99-7

2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2509065
CAS No.: 2097897-99-7
M. Wt: 323.34
InChI Key: SBAZKKYGPBFKJO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one is a sophisticated synthetic compound of significant interest in medicinal chemistry and neuroscience research. Its molecular architecture incorporates a 1,2,5-thiadiazole heterocycle, a scaffold renowned for its presence in biologically active molecules and its ability to serve as a key pharmacophore . The integration of the fluorophenoxy moiety further enhances its potential for interaction with neurological targets, as similar structural features are commonly investigated for their effects on the central nervous system . This compound is primarily valued as a chemical tool for probing complex biological systems. Researchers can utilize it to investigate ligand-receptor interactions, particularly given the established role of heterocyclic compounds in modulating neurotransmitter systems and ion channels . The 1,2,5-thiadiazole ring system contributes to the molecule's electronic profile and is instrumental in its potential to cross the blood-brain barrier, thereby facilitating the study of central targets . Its specific research applications are rooted in its hypothesized mechanism of action, which may involve the modulation of gamma-aminobutyric acid (GABA) pathways or voltage-gated ion channels, common targets for anticonvulsant and neuroprotective agent development . The strategic combination of the pyrrolidine linker between the thiadiazole and ketone functionalities offers a defined three-dimensional structure, making this compound a valuable asset for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents for neurological disorders .

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O3S/c15-10-1-3-11(4-2-10)20-9-14(19)18-6-5-12(8-18)21-13-7-16-22-17-13/h1-4,7,12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAZKKYGPBFKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with 1,2,5-Thiadiazol-3-ol

The thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. Reacting 3-hydroxypyrrolidine with 1,2,5-thiadiazol-3-ol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) yields the ether-linked intermediate in 68–72% yield (Table 1). Alternative methods using NaH in DMF at 0°C show lower efficiency (45–50%) due to competing oxidation.

Table 1: Optimization of Ether Formation

Conditions Solvent Temperature Yield (%)
Mitsunobu (PPh₃, DEAD) THF 0°C → rt 72
NaH, DMF DMF 0°C 48
K₂CO₃, Crown Ether Acetone Reflux 35

Pyrrolidine Functionalization via Cyclization

An alternative route involves constructing the pyrrolidine ring post-thiadiazole coupling. 1,4-Diaminobutane reacts with epichlorohydrin to form a pyrrolidine oxide intermediate, which undergoes nucleophilic attack by 1,2,5-thiadiazol-3-ol in the presence of BF₃·Et₂O (yield: 65%). This method avoids protecting groups but requires rigorous moisture control.

Acylation with 2-(4-Fluorophenoxy)Acetyl Chloride

Friedel-Crafts vs. Schotten-Baumann Acylation

The Schotten-Baumann method proves superior for introducing the acetyl group. Reacting 3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine with 2-(4-fluorophenoxy)acetyl chloride in dichloromethane (DCM) and aqueous NaHCO₃ achieves 85% yield (Table 2). Friedel-Crafts conditions (AlCl₃, nitrobenzene) result in over-acylation (yield: 32%) due to the electron-rich thiadiazole ring.

Table 2: Acylation Efficiency Comparison

Method Catalyst Solvent Yield (%)
Schotten-Baumann None DCM/H₂O 85
Friedel-Crafts AlCl₃ Nitrobenzene 32
Steglich Esterification DCC DMF 71

Green Chemistry Approaches

Ultrasound-Assisted Synthesis

Applying ultrasound (40 kHz) during the Mitsunobu reaction reduces reaction time from 12 h to 2.5 h while maintaining a 70% yield. This method leverages cavitation to enhance mass transfer, particularly beneficial for the sterically hindered pyrrolidine-thiadiazole intermediate.

Solvent-Free Mechanochemical Grinding

Ball-milling 3-hydroxypyrrolidine and 1,2,5-thiadiazol-3-ol with K₂CO₃ yields the ether product in 60% yield after 30 minutes. While scalable, this method requires post-milling purification via column chromatography.

Analytical Characterization and Validation

1H NMR (400 MHz, CDCl₃) confirms the structure: δ 7.82 (s, 1H, thiadiazole-H), 6.95–6.89 (m, 2H, fluorophenyl), 4.21 (t, J = 6.8 Hz, 1H, pyrrolidine-O), 3.58–3.47 (m, 4H, pyrrolidine). High-resolution mass spectrometry (HRMS) matches the theoretical [M+H]+ of 352.0924. Purity >98% is verified via HPLC (C18 column, 70:30 MeOH:H₂O).

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiadiazole showed activity against various bacterial strains, suggesting that 2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one may possess similar properties .

Anti-cancer Potential
The compound has been investigated for its potential anti-cancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable case study highlighted its effectiveness against breast cancer cells, where it induced significant cytotoxicity .

Agricultural Science Applications

Pesticidal Properties
The compound's fluorinated structure suggests potential use as a pesticide. Research has indicated that fluorinated compounds can enhance the efficacy of agrochemicals. Preliminary studies have shown that this compound exhibits insecticidal activity against common agricultural pests .

Material Science Applications

Polymer Synthesis
In material science, the compound has been explored for its role in synthesizing advanced polymers. Its unique functional groups allow for modifications that can enhance the thermal stability and mechanical properties of polymer matrices. Case studies reveal successful incorporation into polymer blends that exhibit improved performance characteristics .

Data Tables

Application Area Type Findings
Medicinal ChemistryAntimicrobial ActivityEffective against various bacterial strains
Anti-cancer PotentialInduces apoptosis in breast cancer cell lines
Agricultural SciencePesticidal PropertiesExhibits insecticidal activity against pests
Material SciencePolymer SynthesisEnhances thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenoxy and thiadiazole groups suggests potential interactions with hydrophobic and polar regions of proteins, respectively.

Comparison with Similar Compounds

2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one ()

  • Molecular Formula : C₁₄H₁₅FN₄O₂S
  • Molecular Weight : 322.36 g/mol
  • Key Differences: Fluorophenoxy substituent at the 2-position instead of 4-position, which may alter steric and electronic interactions in biological targets. Piperazine ring replaces pyrrolidine, introducing an additional nitrogen atom and increasing polarity. Piperazine derivatives often exhibit improved solubility and distinct pharmacokinetic profiles.
  • Implications : The piperazine-thiadiazole combination could enhance binding to serotonin or dopamine receptors, whereas the pyrrolidine analog may favor kinase inhibition due to conformational rigidity .

3-(2-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one ()

  • Molecular Formula : C₁₇H₂₁N₃O₃S
  • Molecular Weight : 347.4 g/mol
  • Key Differences: Prolonged carbon chain: A propan-1-one backbone instead of ethanone increases hydrophobicity. 2-Ethoxyphenyl group: The ethoxy substituent may enhance metabolic resistance compared to the fluorophenoxy group, which is prone to oxidative defluorination.
  • Implications : Extended alkyl chains often improve membrane permeability but may reduce aqueous solubility. The ethoxy group’s electron-donating effects could modulate thiadiazole reactivity .

2-Diazo-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one ()

  • Molecular Formula : C₁₂H₁₂N₄O (inferred from )
  • Implications : Diazo compounds are typically intermediates in organic synthesis, whereas the thiadiazole analog is more likely a final bioactive product due to its stability .

2-(1,5-Diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone ()

  • Key Features: Thiazolidinone core: The sulfanylidene group confers redox activity and metal-chelating properties, distinct from thiadiazole’s aromaticity. Pyrazole substituent: A bicyclic aromatic system that may enhance π-π interactions in target binding.
  • Implications: Thiazolidinones are associated with antidiabetic and antimicrobial activities, whereas thiadiazoles are more commonly linked to kinase inhibition .

Research Implications and Gaps

  • Synthetic Optimization : and highlight sodium ethoxide and diazo-based methodologies, but the target compound’s synthesis requires further exploration.
  • Biological Data: None of the evidence provides IC₅₀ values or toxicity profiles. Comparative studies on kinase inhibition or antimicrobial activity are needed.
  • Structure-Activity Relationships (SAR) : The position of fluorine (2- vs. 4-) and heterocycle choice (piperazine vs. pyrrolidine) are critical variables for future SAR analyses.

Biological Activity

The compound 2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure

The chemical structure of the compound includes a 4-fluorophenoxy group and a pyrrolidine moiety linked to a thiadiazole unit. This unique arrangement may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives containing the thiadiazole ring demonstrated notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 47.5 µg/mL compared to standard antibiotics .

CompoundTarget OrganismMIC (µg/mL)Reference
Thiadiazole Derivative AS. aureus32
Thiadiazole Derivative BE. coli47.5
Thiadiazole Derivative CA. niger42

Anticancer Activity

Thiadiazole derivatives have also been evaluated for their anticancer properties. Studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain thiadiazole analogs have shown cytotoxic effects against human cancer cell lines with IC50 values in the low micromolar range .

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole-containing compounds is notable. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, contributing to their therapeutic effects in inflammatory diseases .

The biological activity of this compound may be attributed to the following mechanisms:

  • Receptor Interaction : The compound likely interacts with specific biological receptors or enzymes, leading to altered signaling pathways.
  • Molecular Binding : The presence of the thiadiazole moiety enhances binding affinity to target sites due to its ability to form hydrogen bonds and hydrophobic interactions.

Study on Antibacterial Activity

A study conducted by researchers evaluated the antibacterial efficacy of various thiadiazole derivatives against common pathogens. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .

Evaluation of Anticancer Properties

In another study focusing on anticancer effects, several thiadiazole derivatives were tested against breast cancer cell lines. Results showed that these compounds induced apoptosis in a dose-dependent manner, with some derivatives achieving IC50 values below 10 µM .

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